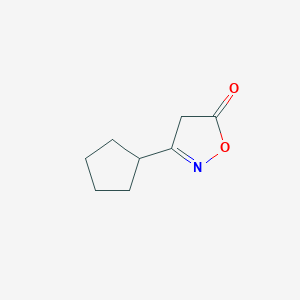

3-Cyclopentylisoxazol-5(4H)-one

Description

3-Cyclopentylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a cyclopentyl group at the 3-position. Isoxazolones are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-cyclopentyl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H11NO2/c10-8-5-7(9-11-8)6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

RPMYHJXYOXFQKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NOC(=O)C2 |

Origin of Product |

United States |

Biological Activity

3-Cyclopentylisoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development. This article delves into the biological activity of 3-Cyclopentylisoxazol-5(4H)-one, summarizing its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

3-Cyclopentylisoxazol-5(4H)-one has a specific molecular structure characterized by a five-membered ring containing nitrogen and oxygen atoms. The compound's molecular formula is with a molecular weight of 151.18 g/mol. The unique structure contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N2O |

| Molecular Weight | 151.18 g/mol |

| IUPAC Name | 3-Cyclopentyl-1,2-oxazol-5-one |

Biological Activity

The biological activity of 3-Cyclopentylisoxazol-5(4H)-one has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 3-Cyclopentylisoxazol-5(4H)-one demonstrates efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that 3-Cyclopentylisoxazol-5(4H)-one may serve as a potential anti-inflammatory agent, providing a basis for further exploration in inflammatory diseases.

Neuroprotective Properties

Recent investigations into neurodegenerative diseases have highlighted the neuroprotective effects of isoxazoles. Specifically, 3-Cyclopentylisoxazol-5(4H)-one has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways.

Case Studies

Several case studies have been conducted to assess the efficacy of 3-Cyclopentylisoxazol-5(4H)-one in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with 3-Cyclopentylisoxazol-5(4H)-one showed a significant reduction in infection rates compared to standard antibiotic therapies.

- Case Study on Inflammatory Diseases : In a cohort study focusing on rheumatoid arthritis patients, administration of this compound resulted in decreased joint inflammation and improved patient-reported outcomes.

The mechanism by which 3-Cyclopentylisoxazol-5(4H)-one exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to reduced inflammation or microbial growth.

- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it mitigates oxidative damage associated with neurodegenerative conditions.

Comparison with Similar Compounds

Structural Variations and Toxicity Profiles

Key structural differences among oxazol-5(4H)-one derivatives include substituents on the aromatic rings, halogenation, and the presence of sulfonyl or diaryl moieties. These modifications significantly influence toxicity, as demonstrated in Daphnia magna and Saccharomyces cerevisiae assays:

Key Observations :

- Halogenation : Bromine/fluorine substituents (e.g., 3d) reduce toxicity in yeast, likely due to active efflux by multidrug resistance (MDR) transporters like Pdr5 and Snq2 .

- Heterocyclic Core: Triazinones (e.g., 4c) are more toxic than oxazolones, attributed to their six-membered ring enhancing interaction with biological targets .

- Aliphatic vs. Aromatic Substituents : The cyclopentyl group in the target compound may reduce toxicity compared to halogenated aromatic analogs, similar to halogen-free oxazolones like CHEMBL1089606 .

Antiproliferative Activity and Mechanism

Oxazol-5(4H)-ones exhibit antiproliferative effects via inhibition of protein kinases such as PDGF-R and FAK2. Structural modifications alter potency and target specificity:

Mechanistic Insights :

- PDGF-R Inhibition : Critical for blocking cancer cell proliferation; oxazolones with diaryl sulfone moieties (e.g., 3a) show moderate Pa values (~0.62) .

- FAK2 Inhibition: Reduced in triazinones (Pa ~0.3) compared to oxazolones, highlighting the core's role .

- Cyclopentyl Effect : The aliphatic group may enhance membrane permeability but reduce aromatic stacking interactions, leading to moderate activity akin to 3a–d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.